N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(N-methylacetamide)
Overview
Description
N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(N-methylacetamide) is a compound belonging to the class of thiadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(N-methylacetamide) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with acetic anhydride, followed by cyclization to form the thiadiazole ring. The resulting intermediate is then reacted with N-methylacetamide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry approaches to enhance efficiency and reduce environmental impact. Techniques such as microwave-assisted synthesis and sonochemical methods have been employed to achieve higher yields and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(N-methylacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(N-methylacetamide) has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and antiproliferative agent, making it a candidate for drug development.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(N-methylacetamide) involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the growth of microorganisms by interfering with their metabolic processes. It can also induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole core structure and exhibit similar biological activities.
1,2,4-Triazole derivatives: These compounds also contain nitrogen heterocycles and are known for their antimicrobial and anticancer properties.
1,3,4-Oxadiazole derivatives: These compounds are structurally similar and have applications in medicinal chemistry and materials science.
Uniqueness
N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(N-methylacetamide) is unique due to its specific substitution pattern and the presence of N-methylacetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[5-[acetyl(methyl)amino]-1,3,4-thiadiazol-2-yl]-N-methylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S/c1-5(13)11(3)7-9-10-8(15-7)12(4)6(2)14/h1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUPQNAZCSBFAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=NN=C(S1)N(C)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40814047 | |
Record name | N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(N-methylacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40814047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61784-94-9 | |
Record name | N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(N-methylacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40814047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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